methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure that includes a bromophenyl group, a trichloroethyl group, and a cyclopenta[b]thiophene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the trichloroethyl group: This step typically involves the reaction of the cyclopenta[b]thiophene intermediate with trichloroacetic acid under basic conditions.
Attachment of the bromophenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Methyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H16BrCl3N2O3S |
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Molecular Weight |
526.7 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16BrCl3N2O3S/c1-27-16(26)13-11-3-2-4-12(11)28-15(13)24-17(18(20,21)22)23-14(25)9-5-7-10(19)8-6-9/h5-8,17,24H,2-4H2,1H3,(H,23,25) |
InChI Key |
CZSCZDCHJWISPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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